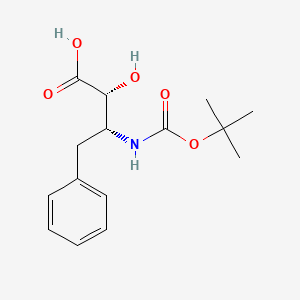
3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide is a chemical compound with the molecular formula C14H10Cl3NO and a molecular weight of 314.59 . It has gained popularity in recent years due to its wide range of applications.
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a carboxamide group attached to it . The benzene ring is further connected to a benzyl group, which also has a chlorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H10Cl3NO and a molecular weight of 314.59 .Scientific Research Applications
Supramolecular Assembly
The compound's structural features, such as the presence of aromatic rings and amide groups, enable it to participate in supramolecular assemblies. These assemblies are formed through non-covalent interactions like π-π stacking and hydrogen bonding. Such molecular arrangements have implications in the development of new materials with tailored properties, including columnar liquid crystals and porous materials. For instance, the study by Lightfoot et al. (1999) explored the self-assembly of aryl rings into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a novel mode of organization similar to some columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Catalysis
Amide functionalities in compounds like 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide can serve as active sites in heterogeneous catalysis. Li et al. (2019) demonstrated the use of benzene-1,3,5-tricarboxamides in constructing covalent organic frameworks that act as efficient catalysts for chemical reactions such as the Knoevenagel condensation (Li et al., 2019).
Herbicidal Activity
Compounds structurally related to this compound have shown potential in agricultural applications due to their herbicidal activity. Viste et al. (1970) identified a group of benzamides, including N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, as active on annual and perennial grasses, highlighting the potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Nanotechnology and Polymer Processing
The versatility of benzene-1,3,5-tricarboxamides, due to their simple structure and ability to self-assemble, has been exploited in nanotechnology and polymer processing. The self-assembly of these compounds into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding is particularly relevant for creating new nanomaterials and enhancing the properties of polymers (Cantekin, de Greef, & Palmans, 2012).
Properties
IUPAC Name |
3,5-dichloro-N-[(3-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-3-1-2-9(4-11)8-18-14(19)10-5-12(16)7-13(17)6-10/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAESHTHFRXFPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2982864.png)

![N-(2,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2982866.png)
![5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-](/img/structure/B2982867.png)
![N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2982870.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2982873.png)
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2982874.png)
![(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2982877.png)

![2-[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2982879.png)

